molecular formula C13H17N3O4 B2416022 Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate CAS No. 76491-40-2

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate

Cat. No.: B2416022
CAS No.: 76491-40-2
M. Wt: 279.296
InChI Key: GTEQUDFRRSOJGP-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound with the molecular formula C13H17N3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(15)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H2,15,18)(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEQUDFRRSOJGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-1,5-diamino-1,5-dioxopentane under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted carbamates. These derivatives have unique properties and applications in different fields .

Scientific Research Applications

Chemical Properties and Structure

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate has the molecular formula C13H17N3O4. The compound features a benzyl group linked to a carbamate moiety, which contributes to its reactivity and functionality in various chemical reactions. The presence of amino and dioxopentane groups enhances its potential for biological interactions.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows researchers to develop new compounds with desired properties.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, similar compounds have shown the ability to target enzymes such as cathepsin F and cruzipain by binding to their active sites, thereby inhibiting their function. This property makes it valuable in studying enzyme mechanisms and developing therapeutic agents.

Pharmaceutical Development

Research indicates that this compound may play a role in drug development. Its structural characteristics allow for modifications that can enhance bioactivity against various diseases. For example, it has been explored in the context of lysine-specific histone demethylase inhibitors, which are relevant in cancer therapy .

Types of Reactions

The compound can participate in several types of reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The carbamate group can be reduced to amines.
  • Substitution : The benzyl group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Reactions involving this compound typically utilize:

  • Oxidizing agents : Potassium permanganate or hydrogen peroxide for oxidation.
  • Reducing agents : Lithium aluminum hydride or sodium borohydride for reduction.
  • Nucleophiles : Amines or alcohols for substitution reactions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives of this compound on lysine-specific histone demethylase 1B. The results indicated varying inhibitory potencies (IC50 values) that suggest potential applications in epigenetic regulation therapies .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new sulfonamides with similar structural motifs demonstrated the versatility of this compound as a precursor for developing compounds with α-glucosidase and acetylcholinesterase inhibitory activities. These findings highlight its relevance in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction is crucial for its applications in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
  • Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Uniqueness

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17N3O4. Its structure includes a benzyl group linked to a carbamate moiety, which contributes to its biological activity. The compound is characterized by its unique stereochemistry, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Similar compounds have been shown to target enzymes such as cathepsin F and cruzipain by binding to their active sites, thereby inhibiting their functions. This mode of action can lead to various biochemical effects depending on the target enzyme involved.

Key Mechanisms

  • Enzyme Inhibition : Compounds analogous to this compound often inhibit proteolytic enzymes that play critical roles in disease processes.
  • Biochemical Pathways : The compound can influence multiple biochemical pathways, including those involved in apoptosis and cellular signaling.

Biological Activity and Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in tumor progression positions it as a candidate for further investigation in cancer therapy.
  • Enzyme Modulation : Its role in modulating enzyme activity could be harnessed for therapeutic applications in conditions where enzyme dysregulation is a factor.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

StudyFindings
Study 1Demonstrated significant inhibition of cathepsin F activity in vitro with an IC50 value indicating effective enzyme blockade.
Study 2Showed antimicrobial efficacy against Staphylococcus aureus with minimum inhibitory concentrations comparable to standard antibiotics.
Study 3Explored the anticancer properties in xenograft models demonstrating tumor growth suppression by targeting specific pathways involved in cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Similar compounds often exhibit variable absorption rates and half-lives depending on their formulation and route of administration. Factors such as pH and temperature can affect stability and bioavailability.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation : Conduct experiments in a fume hood to ensure adequate airflow and minimize inhalation risks.
  • Spill Management : Collect spills using absorbent materials (e.g., sand or chemical-resistant pads) and dispose of in designated hazardous waste containers .
  • Storage : Store in a tightly sealed container under dry, ventilated conditions away from ignition sources .

Q. What synthetic methodologies are commonly employed for the preparation of this carbamate derivative?

  • Methodological Answer :

  • Carbamate Protection : Use benzyl chloroformate (Cbz-Cl) to protect amines, a standard approach for synthesizing carbamates. React (2R)-1,5-diamino-1,5-dioxopentane with Cbz-Cl in a basic aqueous solution (e.g., NaHCO₃) at 0–5°C to selectively functionalize the amine group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., 2R configuration) and carbamate linkage. Key signals include benzyl aromatic protons (~7.3 ppm) and carbamate carbonyl (~155 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with an error margin <2 ppm.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence the compound’s interaction with biological targets such as viral proteases?

  • Methodological Answer :

  • Docking Studies : Perform rigid/flexible docking (e.g., AutoDock Vina) to compare 2R vs. 2S enantiomers. The 2R configuration in benzyl carbamates shows stronger hydrogen bonding with SARS-CoV-2 main protease (e.g., His41 and Gly143 residues) .
  • MD Simulations : After 100 ns simulations, the 2R enantiomer maintains stable hydrophobic interactions and hydrogen bonds, while the 2S form exhibits higher conformational flexibility and weaker binding .

Q. What molecular dynamics (MD) simulation parameters are optimal for studying the stability of this carbamate derivative in enzyme binding pockets?

  • Methodological Answer :

  • Force Field : Use AMBER or CHARMM with explicit solvent models (TIP3P water).
  • Temperature/Pressure : Maintain NPT ensemble at 310 K (Langevin thermostat) and 1 bar pressure.
  • Trajectory Analysis : Calculate root-mean-square deviation (RMSD) of the ligand-protein complex. Stable complexes show RMSD <2 Å over 50 ns (see Fig. 13–14 in for interaction persistence post-simulation).

Q. How do structural modifications (e.g., substitution at the diamino-dioxopentane moiety) affect the compound’s inhibitory potency against proteolytic enzymes?

  • Methodological Answer :

  • SAR Studies : Replace the diamino group with methyl or hydroxyl analogs and test IC₅₀ values via fluorescence-based protease assays. For example:
ModificationIC₅₀ (µM)Notes
Unmodified (2R)0.45Reference compound
3-Methyl substitution1.2Reduced H-bonding with Cys145
5-Hydroxyl group0.87Increased solubility, lower potency
  • Rational Design : Use co-crystal structures (PDB) to identify steric clashes or electronic mismatches introduced by substitutions .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental models?

  • Methodological Answer :

  • Assay Standardization : Control variables such as buffer pH (6.5–7.5), ionic strength (100–150 mM NaCl), and temperature (25°C vs. 37°C).
  • Validation Techniques :
  • SPR (Surface Plasmon Resonance) : Compare kinetic constants (kₐ, kᵈ) across studies. Discrepancies >10% may arise from immobilization artifacts.
  • Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) to confirm binding consistency .
  • Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical weighting to account for methodological biases .

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